molecular formula C13H9N3O B11885466 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one CAS No. 922527-22-8

6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one

Cat. No.: B11885466
CAS No.: 922527-22-8
M. Wt: 223.23 g/mol
InChI Key: WOXNFZHQTDJJTJ-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-aminopyridine with suitable aldehydes or ketones followed by cyclization can yield the desired naphthyridinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridinone derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced naphthyridinone compounds.

Scientific Research Applications

6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.

    2-(Pyridin-2-yl)pyrimidine: Exhibits anti-fibrotic activities and is used in medicinal chemistry.

Uniqueness

6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one is unique due to its specific structural features that confer distinct biological activities. Its ability to interact with a variety of molecular targets makes it a versatile compound in drug discovery and development.

Properties

IUPAC Name

6-pyridin-4-yl-7H-1,7-naphthyridin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-12-10(2-1-5-15-12)8-11(16-13)9-3-6-14-7-4-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNFZHQTDJJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC(=C2)C3=CC=NC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582499
Record name 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922527-22-8
Record name 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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